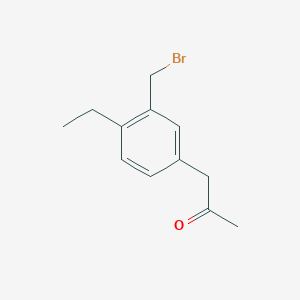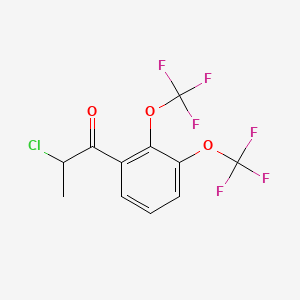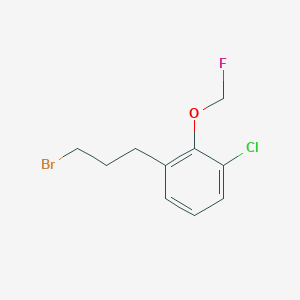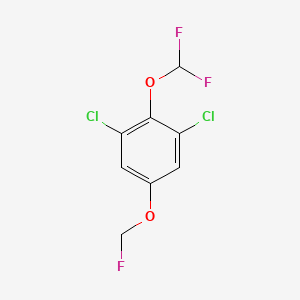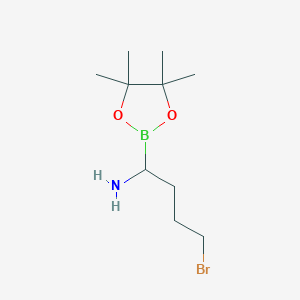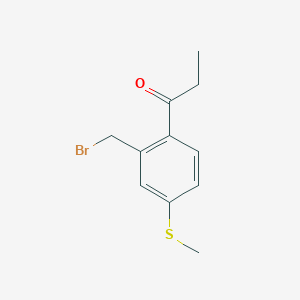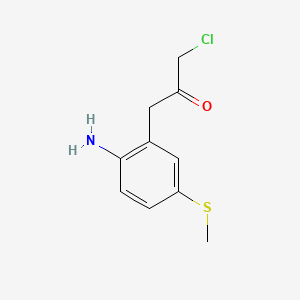
1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound that features a unique combination of functional groups, including an amino group, a methylthio group, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-2-one typically involves the reaction of 2-amino-5-(methylthio)aniline with a chloropropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, low temperature.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethyl sulfoxide or acetonitrile, elevated temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thioethers, ethers.
Applications De Recherche Scientifique
1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, the methylthio group can participate in hydrophobic interactions, and the chloropropanone moiety can act as an electrophile in covalent bonding with nucleophilic sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methylthio-1,3,4-thiadiazole: Shares the amino and methylthio groups but has a different core structure.
1-(2-Amino-5-methylphenyl)-3-chloropropan-2-one: Similar structure but lacks the methylthio group.
2-Amino-5-(methylthio)benzoic acid: Contains the amino and methylthio groups but has a carboxylic acid instead of the chloropropanone moiety.
Uniqueness
1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the chloropropanone moiety allows for versatile chemical modifications, while the amino and methylthio groups provide opportunities for biological interactions.
Propriétés
Formule moléculaire |
C10H12ClNOS |
|---|---|
Poids moléculaire |
229.73 g/mol |
Nom IUPAC |
1-(2-amino-5-methylsulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-9-2-3-10(12)7(5-9)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3 |
Clé InChI |
MTLZXFRKXSTNQK-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)N)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



